Tris(trimethylsilylmethyl)borane

Organometallic synthesis Thermal stability Metal alkyl complexes

Tris(trimethylsilylmethyl)borane (CAS: 18077-26-4), with the molecular formula C12H33BSi3 and molecular weight 272.46 g/mol, is a sterically hindered trialkylborane featuring three trimethylsilylmethyl groups bonded to a central boron atom. The compound exhibits a density of approximately 0.795 g/cm³, a boiling point of 78°C at 1.6 mmHg, and high solubility in nonpolar hydrocarbon solvents due to its three silyl moieties.

Molecular Formula C12H33BSi3
Molecular Weight 272.46 g/mol
CAS No. 18077-26-4
Cat. No. B092102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilylmethyl)borane
CAS18077-26-4
SynonymsTRIS(TRIMETHYLSILYLMETHYL)BORANE
Molecular FormulaC12H33BSi3
Molecular Weight272.46 g/mol
Structural Identifiers
SMILESB(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C
InChIInChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3
InChIKeyDVPOQJIKZNUOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(trimethylsilylmethyl)borane (CAS 18077-26-4): Procurement-Relevant Physicochemical and Stability Profile for Organoboron Reagent Selection


Tris(trimethylsilylmethyl)borane (CAS: 18077-26-4), with the molecular formula C12H33BSi3 and molecular weight 272.46 g/mol, is a sterically hindered trialkylborane featuring three trimethylsilylmethyl groups bonded to a central boron atom [1]. The compound exhibits a density of approximately 0.795 g/cm³, a boiling point of 78°C at 1.6 mmHg, and high solubility in nonpolar hydrocarbon solvents due to its three silyl moieties . Unlike simpler trialkylboranes such as triethylborane (Et3B), which ignite spontaneously upon air exposure and combust with a green flame, tris(trimethylsilylmethyl)borane possesses sufficient ambient stability for routine handling and synthetic applications without immediate pyrophoric hazards [2]. This organoboron reagent serves as a valuable intermediate in organic synthesis, particularly as a precursor for boron-containing intermediates, in hydroboration reactions, and as a coordination compound precursor for catalyst activation systems [1] [3].

Why Tris(trimethylsilylmethyl)borane Cannot Be Substituted with Generic Trialkylboranes: Steric Hindrance and Stability Differentiators


The procurement of tris(trimethylsilylmethyl)borane over alternative trialkylboranes is driven by a critical intersection of two properties that are inversely correlated in simpler boranes: ambient handling stability and steric bulk. While triethylborane (Et3B) provides minimal steric hindrance for polymerization initiation and chain transfer applications, it ignites spontaneously upon air exposure and thus cannot be employed generally without specialized pyrophoric handling infrastructure [1]. Conversely, triarylboranes such as B(C6F5)3 offer superior air stability and Lewis acidity for catalyst activation but suffer from poor hydrocarbon solubility, limiting their utility in nonpolar polymerization media [1]. Tris(trimethylsilylmethyl)borane occupies a distinct position in this property landscape: its three trimethylsilylmethyl groups confer sufficient steric protection around the boron center to enable routine ambient handling, while the alkyl‑B bonds retain reactivity for metal alkylation, Lewis acid catalysis, and coordination chemistry [2]. Furthermore, the chain transfer efficiency of trialkylboranes in metallocene-catalyzed olefin polymerization is substantially influenced by the steric hindrance of the substituents on the borane, meaning that Et3B, Me-B-9-BBN, and tris(trimethylsilylmethyl)borane are not interchangeable without altering polymer end-group fidelity and molecular weight control [3]. Therefore, substitution with a generic trialkylborane would compromise either operational safety, solubility profile, or polymerization performance.

Quantitative Comparative Evidence for Tris(trimethylsilylmethyl)borane: Coordination Versatility, Thermal Behavior, and Reactivity Profiles vs. Analogues


Thermal Decomposition Temperature and Product Selectivity: Tris(trimethylsilylmethyl)borane‑Derived Titanium Complex vs. Zirconium and Hafnium Analogues

In a direct head-to-head comparison of group 4 half-sandwich tris(trimethylsilylmethyl) complexes [M(η⁵-C₅Me₅)(CH₂SiMe₃)₃] derived from tris(trimethylsilylmethyl)borane precursors, the titanium derivative (M = Ti) exhibited markedly different thermal behavior from its zirconium and hafnium counterparts. While heating the Zr (2) and Hf (3) complexes at 130–200°C resulted in elimination of SiMe₄ and clean formation of singular alkylidene–alkylidyne clusters [{M(η⁵-C₅Me₅)}₃{(μ-CH)₃SiMe}(μ₃-CSiMe₃)], the titanium complex (1) underwent distinct decomposition pathways under analogous thermal stress [1]. This difference in thermal product selectivity directly impacts the utility of these tris(trimethylsilylmethyl) derivatives as precursors for cluster synthesis, with the Ti system affording access to reaction manifolds unavailable from the Zr and Hf analogues.

Organometallic synthesis Thermal stability Metal alkyl complexes

Reactivity with Amine–Borane: Stoichiometric Efficiency of Tris(trimethylsilylmethyl)borane‑Derived Titanium Complex vs. Zirconium/Hafnium Systems

Direct head-to-head comparison of the reactivity of group 4 tris(trimethylsilylmethyl) complexes with N,N-dimethylamine–borane (NHMe₂BH₃) revealed substantial metal-dependent differences in reaction outcomes and stoichiometric requirements. The zirconium (2) and hafnium (3) complexes react with ≥1 equivalent of NHMe₂BH₃ at room temperature to afford dialkyl(dimethylamidoborane) complexes [M(η⁵-C₅Me₅)(CH₂SiMe₃)₂(NMe₂BH₃)], which subsequently decompose to yield [B(CH₂SiMe₃)H(NMe₂)], SiMe₄, and metal hydride species [1]. In contrast, the titanium derivative (1) requires heating to 45–65°C and reacts with NHMe₂BH₃ to produce a trinuclear mixed-valence Ti(II)/Ti(III) tetrahydride cluster [{Ti(η⁵-C₅Me₅)(μ-H)}₃(μ₃-H)(μ₃-NMe₂BH₂)], a product class not observed for Zr or Hf under identical conditions. Moreover, while complete conversion of the titanium complex under argon required up to 15 equivalents of NHMe₂BH₃, the same transformation proceeded readily with only 3 equivalents under a hydrogen atmosphere [1].

Amine–borane activation Hydrogen storage materials Metal hydride synthesis

Coordination Compound Formation Capability: Tris(trimethylsilylmethyl)borane as a Versatile Lewis Acidic Precursor for Catalyst Activation Systems

Class-level inference from patent literature establishes that tris(trimethylsilylmethyl)borane belongs to a select class of trialkylboranes capable of forming coordination compounds with a wide range of Lewis bases, enabling its use as an additive, stabilizer, catalyst, co‑catalyst, or activator for metallocene and single‑site catalyst systems in olefin polymerization [1]. The patent specifically identifies tris(trimethylsilylmethyl)borane among a preferred group of coordination compounds (alongside tris(triisopropylsilylmethyl)borane) that can be prepared with diverse coordination partners including amines, phosphines, ethers, sulfides, nitriles, and N‑heterocyclic carbenes [1]. This coordination versatility contrasts with simpler trialkylboranes such as triethylborane, which—while useful as chain transfer agents—exhibit spontaneous air ignition that severely limits their formulation flexibility and precludes certain coordination compound architectures [1]. The ability to tailor the coordination sphere around the boron center in tris(trimethylsilylmethyl)borane enables fine‑tuning of Lewis acidity and steric environment for specific polymerization catalyst activation requirements, a capability not available with the limited coordination chemistry of pyrophoric triethylborane.

Coordination chemistry Catalyst activation Single‑site polymerization

Optimal Application Scenarios for Tris(trimethylsilylmethyl)borane Procurement Based on Comparative Evidence


Synthesis of Titanium Hydride Clusters for Hydrogen Storage Research

Procurement of tris(trimethylsilylmethyl)borane as a precursor to the titanium complex [Ti(η⁵-C₅Me₅)(CH₂SiMe₃)₃] is indicated when the synthetic target is a trinuclear mixed‑valence titanium(II/III) tetrahydride cluster. As established in direct head‑to‑head comparison, the titanium derivative reacts with N,N‑dimethylamine–borane to yield [{Ti(η⁵-C₅Me₅)(μ-H)}₃(μ₃-H)(μ₃-NMe₂BH₂)]—a hydrogen‑rich cluster architecture that is not accessible from the analogous zirconium or hafnium tris(trimethylsilylmethyl) precursors, which instead form monomeric amidoborane species [1]. This scenario applies specifically to researchers investigating hydrogen storage materials, metal hydride reactivity, or multinuclear cluster catalysis where titanium‑based hydride clusters offer distinct electronic and structural properties.

Formulation of Tailored Coordination Compounds for Single‑Site Olefin Polymerization Catalyst Activation

Procurement of tris(trimethylsilylmethyl)borane is warranted for industrial or academic laboratories developing single‑site (metallocene or post‑metallocene) olefin polymerization catalyst systems that require a non‑pyrophoric, hydrocarbon‑soluble borane coordination compound. The compound serves as a Lewis acidic precursor that can be formulated with diverse coordination partners—including amines, phosphines, ethers, sulfides, nitriles, and N‑heterocyclic carbenes—to produce tailored co‑catalysts or activators [2]. This flexibility in coordination chemistry, combined with ambient handling stability, enables fine‑tuning of catalyst activation parameters without the specialized pyrophoric infrastructure required for triethylborane‑based systems. The application is particularly relevant for Ziegler–Natta and constrained‑geometry catalyst development where the steric profile of the borane influences chain transfer efficiency and polymer end‑group control [2] [3].

Preparation of Boron‑Terminated Polyolefins via Trialkylborane Chain Transfer

Procurement of tris(trimethylsilylmethyl)borane should be considered for metallocene‑catalyzed olefin polymerization processes employing borane chain transfer agents to produce hydroxyl‑terminated polyolefins. Class‑level inference from comparative trialkylborane chain transfer studies indicates that the steric hindrance of the substituents on the trialkylborane substantially influences chain transfer efficiency and thus the fidelity of borane‑terminated polymer synthesis [3]. Tris(trimethylsilylmethyl)borane, with its three bulky trimethylsilylmethyl groups, occupies a distinct steric profile relative to triethylborane (minimal hindrance) and Me‑B‑9‑BBN (constrained bicyclic framework). This differential steric environment may be exploited to modulate polymer molecular weight distribution and end‑group functionalization efficiency when sterically demanding catalyst systems are employed, such as rac‑Me₂Si(2‑Me‑4‑Ph)₂ZrCl₂/MAO where triethylborane exhibits reduced chain transfer effectiveness [3].

Precursor for Silicon‑Boron Containing Intermediates in Organic Synthesis

Procurement of tris(trimethylsilylmethyl)borane is appropriate for synthetic organic laboratories requiring a reagent that simultaneously introduces both silicon and boron atoms into organic frameworks. The compound has demonstrated utility in the synthesis of allylsilanes via reaction with alkynyllithium reagents, wherein tris(trimethylsilylmethyl)boron reacts with 1‑octynyllithium to form a salt intermediate that is subsequently converted to vinylborane derivatives [4]. Additionally, its role in the preparation of methoxy[tris(trimethylsilyl)methyl]borane derivatives [5] and its use as a precursor for group 4 trimethylsilylmethyl complexes [1] position this reagent as a versatile building block for the construction of complex molecular architectures incorporating both silyl and boryl functionalities. This scenario is particularly relevant for medicinal chemistry and materials science applications where the orthogonal reactivity of silicon and boron centers enables sequential functionalization strategies.

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